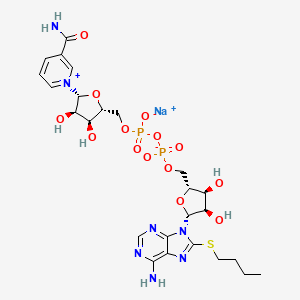![molecular formula C94H194N4O6 B10855723 1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol](/img/structure/B10855723.png)
1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C14-SPM: is a branched-chain polyamine lipidoid that facilitates the delivery of small interfering ribonucleic acid (siRNA) . This compound is particularly significant in the field of biochemical research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C14-SPM involves the incorporation of carbon-14 into the molecular structure. This process typically begins with the preparation of carbon-14 labeled starting materials, such as barium carbonate or sodium cyanide . The labeled carbon is then introduced into the desired molecular framework through a series of chemical reactions, including carboxylation, methylation, and cyclization .
Industrial Production Methods: Industrial production of C14-SPM requires stringent quality control to ensure the purity and specific activity of the labeled compound. The process involves large-scale synthesis using automated systems to handle radioactive materials safely. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: C14-SPM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of C14-SPM can yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
C14-SPM has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Facilitates the delivery of siRNA for gene silencing studies.
Medicine: Used in pharmacokinetics and drug metabolism studies to track the distribution and elimination of drugs in the body.
Industry: Employed in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of C14-SPM involves its ability to facilitate the delivery of siRNA into cells. This process is mediated by the interaction of the lipidoid with the cell membrane, allowing the siRNA to enter the cell and exert its gene-silencing effects. The molecular targets of C14-SPM include various components of the cell membrane and intracellular pathways involved in endocytosis and exocytosis .
Comparison with Similar Compounds
C14-SPM is unique compared to other similar compounds due to its branched-chain structure and its ability to deliver siRNA effectively. Similar compounds include:
C12-SPM: A shorter-chain polyamine lipidoid with similar properties but lower efficiency in siRNA delivery.
C16-SPM: A longer-chain polyamine lipidoid with higher efficiency but increased toxicity.
C14-PA: A linear polyamine with different chemical properties and applications.
C14-SPM stands out due to its optimal balance between efficiency and safety, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of C14-SPM involves the incorporation of carbon-14 into the molecular structure. This process typically begins with the preparation of carbon-14 labeled starting materials, such as barium carbonate or sodium cyanide . The labeled carbon is then introduced into the desired molecular framework through a series of chemical reactions, including carboxylation, methylation, and cyclization .
Industrial Production Methods: Industrial production of C14-SPM requires stringent quality control to ensure the purity and specific activity of the labeled compound. The process involves large-scale synthesis using automated systems to handle radioactive materials safely. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: C14-SPM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of C14-SPM can yield carbonyl compounds, while reduction can produce alcohols .
Applications De Recherche Scientifique
C14-SPM has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Facilitates the delivery of siRNA for gene silencing studies.
Medicine: Used in pharmacokinetics and drug metabolism studies to track the distribution and elimination of drugs in the body.
Industry: Employed in the development of new materials and compounds with specific properties.
Mécanisme D'action
The mechanism of action of C14-SPM involves its ability to facilitate the delivery of siRNA into cells. This process is mediated by the interaction of the lipidoid with the cell membrane, allowing the siRNA to enter the cell and exert its gene-silencing effects. The molecular targets of C14-SPM include various components of the cell membrane and intracellular pathways involved in endocytosis and exocytosis .
Comparaison Avec Des Composés Similaires
C14-SPM is unique compared to other similar compounds due to its branched-chain structure and its ability to deliver siRNA effectively. Similar compounds include:
C12-SPM: A shorter-chain polyamine lipidoid with similar properties but lower efficiency in siRNA delivery.
C16-SPM: A longer-chain polyamine lipidoid with higher efficiency but increased toxicity.
C14-PA: A linear polyamine with different chemical properties and applications.
C14-SPM stands out due to its optimal balance between efficiency and safety, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C94H194N4O6 |
|---|---|
Poids moléculaire |
1476.6 g/mol |
Nom IUPAC |
1-[3-[bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol |
InChI |
InChI=1S/C94H194N4O6/c1-7-13-19-25-31-37-43-49-55-61-71-89(99)83-95(79-69-81-97(85-91(101)73-63-57-51-45-39-33-27-21-15-9-3)86-92(102)74-64-58-52-46-40-34-28-22-16-10-4)77-67-68-78-96(84-90(100)72-62-56-50-44-38-32-26-20-14-8-2)80-70-82-98(87-93(103)75-65-59-53-47-41-35-29-23-17-11-5)88-94(104)76-66-60-54-48-42-36-30-24-18-12-6/h89-94,99-104H,7-88H2,1-6H3 |
Clé InChI |
WIDGAQNJZVOCPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CN(CCCCN(CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


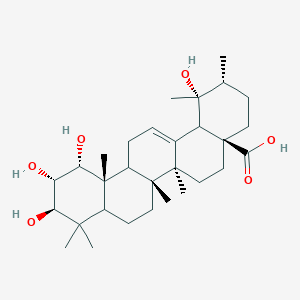
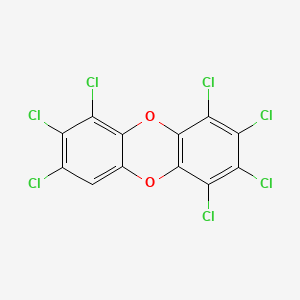

![(1R,9R,10S,12R,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855657.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10855664.png)
![[(3aR,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B10855686.png)
![5,7-dihydroxy-2-[3-hydroxy-4-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855693.png)
![propan-2-yl (E)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855694.png)
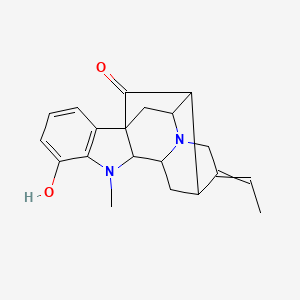
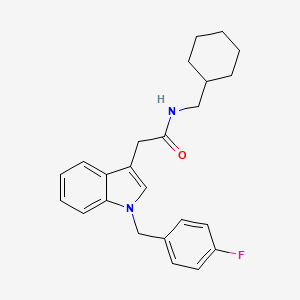
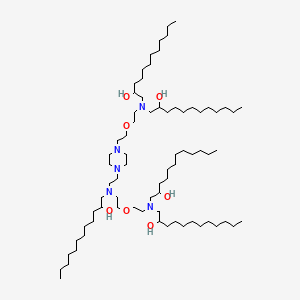
![8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate](/img/structure/B10855727.png)
![propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855734.png)
